Einecs 282-102-7
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate can be synthesized through a reaction involving ethyl phenylphosphinate and 2,4,6-trimethylbenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate has several applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, where it helps initiate the polymerization process upon exposure to light.
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mechanism of Action
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate exerts its effects primarily through its role as a photoinitiator. Upon exposure to light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals then initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets and pathways involved include the absorption of light by the compound and the subsequent generation of reactive species that drive the polymerization process .
Comparison with Similar Compounds
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate is unique compared to other photoinitiators due to its specific structure and reactivity. Similar compounds include:
Benzoin methyl ether: Another photoinitiator used in polymerization reactions.
Camphorquinone: Commonly used in dental materials as a photoinitiator.
2-Hydroxy-2-methylpropiophenone: Used in various industrial applications as a photoinitiator.
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate stands out due to its high efficiency and ability to initiate polymerization under mild conditions, making it suitable for a wide range of applications .
Properties
CAS No. |
84100-21-0 |
---|---|
Molecular Formula |
C24H33NO8 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;phenyl 2-(4-morpholin-4-ylbutan-2-yl)oxane-4-carboxylate |
InChI |
InChI=1S/C20H29NO4.C4H4O4/c1-16(7-9-21-10-13-23-14-11-21)19-15-17(8-12-24-19)20(22)25-18-5-3-2-4-6-18;5-3(6)1-2-4(7)8/h2-6,16-17,19H,7-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
NMCNVYOYWAVACG-BTJKTKAUSA-N |
Isomeric SMILES |
CC(CCN1CCOCC1)C2CC(CCO2)C(=O)OC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CCN1CCOCC1)C2CC(CCO2)C(=O)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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